4,5-dimethyl-2-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 4 and 5, and a nitro group at position 2 on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4,5-dimethyl-2-nitro-1H-imidazole typically involves nitration of the corresponding dimethyl imidazole precursor. One common method includes the reaction of 4,5-dimethylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position . Industrial production methods often employ similar nitration reactions, optimized for large-scale synthesis with considerations for yield, purity, and safety.
Chemical Reactions Analysis
4,5-Dimethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include aminoimidazoles, substituted imidazoles, and carboxylated imidazoles.
Scientific Research Applications
4,5-Dimethyl-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 4,5-dimethyl-2-nitro-1H-imidazole is primarily due to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .
Comparison with Similar Compounds
4,5-Dimethyl-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share the nitroimidazole core but differ in their substitution patterns, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5213-47-8 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4,5-dimethyl-2-nitro-1H-imidazole |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2)7-5(6-3)8(9)10/h1-2H3,(H,6,7) |
InChI Key |
UQVVCXIRILGGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.